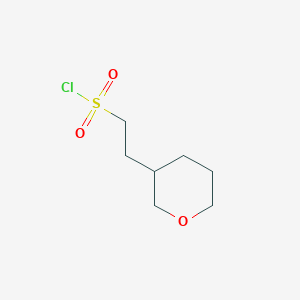
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one, also known as DMTB, is a thiazolone derivative that has shown potential in various scientific research applications. This compound is synthesized through a multistep process and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has been found to inhibit the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit anti-inflammatory, anti-microbial, and anti-viral activities. (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one in lab experiments is its relatively simple synthesis method. (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is also stable and can be stored for long periods of time. However, one of the limitations of using (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one. One area of research is to further investigate its anti-cancer activity and potential use as a cancer treatment. Another area of research is to investigate its anti-inflammatory, anti-microbial, and anti-viral activities and potential use in treating various diseases. Additionally, research can be done to improve the solubility of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one in water and to develop more efficient synthesis methods.
In conclusion, (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is a thiazolone derivative that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential use as a treatment for various diseases.
Métodos De Síntesis
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is synthesized through a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with acetyl piperazine to form the final product, (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one. The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has shown potential in various scientific research applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has also been found to inhibit the growth of tumor cells in vitro and in vivo. Other research areas where (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has shown potential include anti-inflammatory, anti-microbial, and anti-viral activities.
Propiedades
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-13(23)21-8-10-22(11-9-21)18-19-17(24)16(25-18)12-14-4-6-15(7-5-14)20(2)3/h4-7,12H,8-11H2,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEUTWRBHFQEJE-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)





![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)


